what is the chemical structure of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate
what is the chemical structure of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate
An In-depth Technical Guide to Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate
Executive Summary
Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is a polysubstituted pyrrole, a class of heterocyclic compounds of paramount importance in medicinal chemistry and materials science. As a highly functionalized building block, it offers multiple reaction sites for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a representative synthetic protocol, and its significance in the context of pharmaceutical development, particularly as an analog to key intermediates in modern drug synthesis.
Molecular Identity and Physicochemical Properties
The structural identity of a molecule is the foundation of its chemical behavior. Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate, with the CAS Number 876490-64-1, is defined by a central 1H-pyrrole ring substituted at the 2, 3, and 5 positions.[1] The substitution pattern—a methyl group at C2, an ethyl carboxylate at C3, and an acetyl group at C5—creates a molecule with diverse chemical functionality.
Chemical Structure
The arrangement of these functional groups dictates the molecule's reactivity and intermolecular interactions. The electron-withdrawing acetyl and ethyl carboxylate groups influence the aromaticity and electron density of the pyrrole ring, while the methyl group acts as a weak electron-donating group.
Caption: 2D structure of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate.
Identifiers and Properties
A summary of key identifiers and computed physicochemical properties is presented below. These values are crucial for predicting the molecule's behavior in various chemical and biological systems.
| Identifier | Value |
| IUPAC Name | ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate |
| CAS Number | 876490-64-1[1] |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(C)NC(=C1)C(=O)C |
| InChI Key | PQNXGZJLAJOKCE-UHFFFAOYSA-N |
| Physicochemical Property | Value (Predicted) | Source |
| XLogP3 | 1.6 | PubChem |
| Topological Polar Surface Area | 59.2 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Proposed Synthesis Pathway: Knorr Pyrrole Synthesis
The synthesis of polysubstituted pyrroles is a cornerstone of heterocyclic chemistry. The Knorr pyrrole synthesis is a classic and reliable method for constructing the pyrrole ring from readily available starting materials. It involves the condensation of an α-amino-ketone with a β-ketoester. For the target molecule, a plausible and efficient approach is the reaction between 3-aminopentane-2,4-dione and ethyl acetoacetate.
The causality behind this choice lies in its atom economy and the directness with which it assembles the required substitution pattern. The β-ketoester provides the C3-carboxylate and C4-H, while the α-amino-ketone provides the N1, C2-methyl, C5-acetyl, and the final ring carbon.
Synthetic Workflow Diagram
The following diagram outlines the key steps, from starting materials to the final purified product. This workflow is designed to be self-validating, with purification steps integrated to ensure the removal of byproducts and unreacted starting materials.
Caption: Workflow for the Knorr synthesis of the target pyrrole derivative.
Detailed Experimental Protocol
This protocol is a representative methodology based on standard procedures for the Knorr synthesis.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq) and 3-aminopentane-2,4-dione (1.0 eq).
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Solvent Addition: Add glacial acetic acid (5-10 volumes) to the flask. The acid serves as both the solvent and the catalyst for the condensation reaction.
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Condensation: Heat the reaction mixture to reflux (approximately 100-118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.
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Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
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Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Final Purification: Purify the crude solid by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate.
Significance in Pharmaceutical Research and Development
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its structural and electronic properties allow it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.
While specific biological activity data for ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is not widely published, its structural similarity to known key pharmaceutical intermediates is highly significant. For instance, the closely related compound, ethyl-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, is a documented key intermediate in the synthesis of Vonoprazan.[2] Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders.
The synthetic accessibility and functional group handles of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate make it an attractive starting point for generating libraries of novel compounds for high-throughput screening. The acetyl group can be elaborated, the ester can be hydrolyzed or converted to an amide, and the pyrrole nitrogen can be alkylated, providing three distinct points for diversification in a drug discovery program.
Conclusion
Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is more than a simple chemical; it is a versatile platform for chemical innovation. Its well-defined structure, accessible synthesis, and strategic placement of functional groups position it as a valuable tool for researchers in organic synthesis and drug discovery. Understanding its fundamental properties and synthetic routes, as detailed in this guide, empowers scientists to leverage this compound in the rational design and development of next-generation therapeutics and functional materials.
References
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Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
